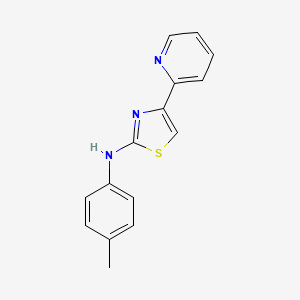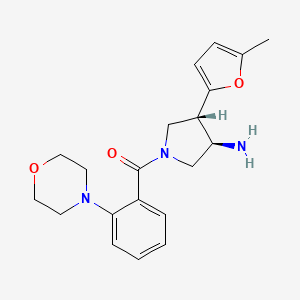
(3R*,4S*)-4-(5-methyl-2-furyl)-1-(2-morpholin-4-ylbenzoyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of substances characterized by their intricate molecular architecture, involving pyrrolidine, morpholine, and furanyl functional groups. These moieties suggest a compound that could be of interest in the development of therapeutic agents or materials with unique properties.
Synthesis Analysis
The synthesis of such compounds often involves multistep organic reactions, including amine coupling, cyclization, and functional group transformations. A pivotal step in synthesizing compounds with similar complexity includes the formation of the pyrrolidine core, possibly through asymmetric synthesis to achieve the desired stereochemistry, followed by the introduction of the furanyl and morpholinyl groups through cross-coupling reactions (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of "(3R*,4S*)-4-(5-methyl-2-furyl)-1-(2-morpholin-4-ylbenzoyl)pyrrolidin-3-amine" implies chiral centers, indicating optical activity. The stereochemistry plays a critical role in the compound's biological activity and interactions. Computational methods and X-ray crystallography are essential tools for elucidating the precise 3D arrangement of the molecule (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Compounds with pyrrolidine and morpholine rings are known for their participation in various chemical reactions, such as nucleophilic substitution and electrophilic addition. The presence of the furanyl ring adds to the compound's reactivity towards electrophilic aromatic substitution (EAS). These functional groups also influence the compound's chemical stability, acidity/basicity, and solubility (Rossi et al., 2014).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are influenced by the molecular structure. The compound's stereochemistry and functional groups contribute to its physical characteristics, impacting its behavior in different solvents and conditions (Palchikov, 2013; Pazderski & Abramov, 2023).
Chemical Properties Analysis
The chemical properties of such a compound are largely dictated by its functional groups. The morpholine and pyrrolidine rings suggest basicity and nucleophilicity, participating in hydrogen bonding and possibly engaging in biological interactions. The furanyl component adds to the compound's aromatic character, influencing its electronic properties and reactivity patterns (Rossi et al., 2014).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-6-7-19(26-14)16-12-23(13-17(16)21)20(24)15-4-2-3-5-18(15)22-8-10-25-11-9-22/h2-7,16-17H,8-13,21H2,1H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPOXVNRBMWAT-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2N)C(=O)C3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-{1-[4-(cyclopentyloxy)benzyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5644186.png)
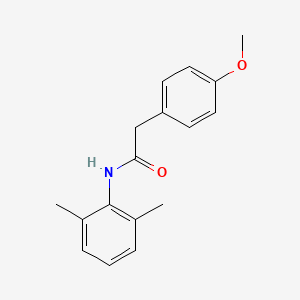
![1-cyclopentyl-4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5644199.png)
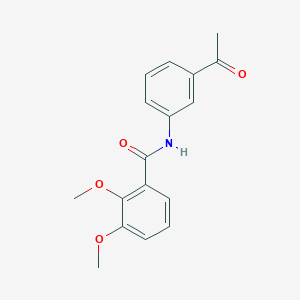
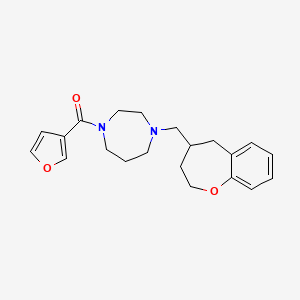
![N-methyl-2-{4-[2-(methylthio)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5644222.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate](/img/structure/B5644230.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperazine hydrochloride](/img/structure/B5644245.png)
![2-(3,5-difluorobenzyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644257.png)
![2-{2-[1-(4-quinolinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5644259.png)
![6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5644271.png)
![(3R*,5R*)-N-methyl-5-(morpholin-4-ylcarbonyl)-N-[2-(phenylthio)ethyl]piperidine-3-carboxamide](/img/structure/B5644282.png)
![2-(1-hydroxy-2-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5644290.png)
